3-Fluoro-4-methoxycarbonylphenylboronic acid
Overview
Description
3-Fluoro-4-methoxycarbonylphenylboronic acid is an organic compound with the molecular formula C8H8BFO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group and a methoxycarbonyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues in their active sites . This interaction can inhibit the function of the target protein, leading to various downstream effects.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis .
Action Environment
The action, efficacy, and stability of 3-Fluoro-4-methoxycarbonylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxycarbonylphenylboronic acid typically involves the reaction of 3-fluoro-4-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxycarbonylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Scientific Research Applications
3-Fluoro-4-methoxycarbonylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the fluoro substituent.
3-Methoxyphenylboronic acid: Similar structure but lacks the fluoro substituent and has the methoxy group in a different position.
4-Fluorophenylboronic acid: Similar structure but lacks the methoxycarbonyl group.
Uniqueness
3-Fluoro-4-methoxycarbonylphenylboronic acid is unique due to the presence of both fluoro and methoxycarbonyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. These substituents also influence the compound’s physical and chemical properties, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3-fluoro-4-methoxycarbonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYGXFXSMDUXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382318 | |
Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505083-04-5 | |
Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505083-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(methoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-fluoro-4-(methoxycarbonyl)phenylboronic acid chosen as a substitute for 4-methoxyphenylboronic acid in the study?
A1: The researchers aimed to quantify the amount of (S)-BINOL immobilized on multiwalled carbon nanotubes. Introducing a fluorine atom into the boronic acid reagent led to the formation of (S)-6-(3-fluoro-4-(methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol. This fluorine atom acts as a probe, enabling more accurate quantification of the organic material on the nanotubes [].
Q2: Did the use of 3-fluoro-4-(methoxycarbonyl)phenylboronic acid impact the catalytic activity or selectivity compared to the non-fluorinated counterpart?
A2: Interestingly, both 3-fluoro-4-(methoxycarbonyl)phenylboronic acid and 4-methoxyphenylboronic acid derivatives of BINOL displayed similar catalytic activity and selectivity in the diethyl zinc and Ti(OiPr)4-catalyzed alkylation of benzaldehyde. This suggests that the fluorine atom did not significantly interfere with the catalytic mechanism in this specific reaction [].
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